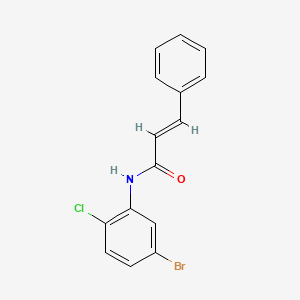
N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide: is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-chloroaniline and cinnamic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Bromo-2-chlorophenyl)-2-methyltetrahydro-2-thiophenecarboxamide
- 5-Bromo-2-chlorobenzyl alcohol
- 5-Bromo-2-chlorophenol
Comparison:
- N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide is unique due to the presence of the phenylprop-2-enamide moiety, which can impart different chemical and biological properties compared to similar compounds.
- The substitution pattern on the phenyl ring (bromine and chlorine) can significantly influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H11BrClNO |
|---|---|
Molekulargewicht |
336.61 g/mol |
IUPAC-Name |
(E)-N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
InChI-Schlüssel |
MSXBCAKUVBHSDF-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Br)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)

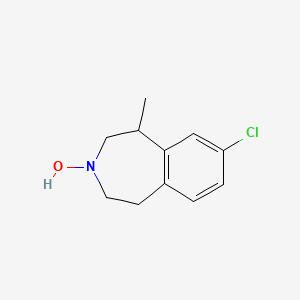
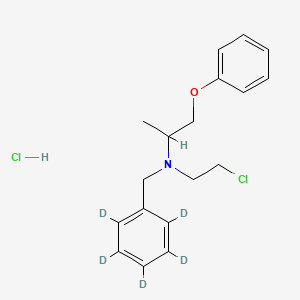
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
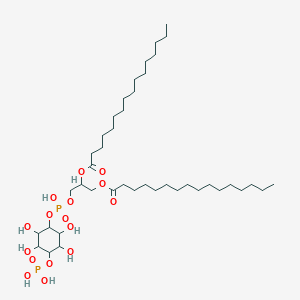
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
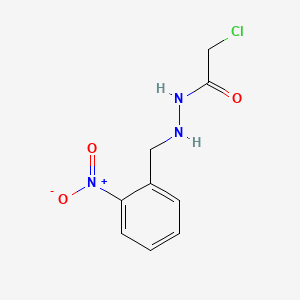
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
